![molecular formula C7H6O4S B3175011 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid CAS No. 955373-67-8](/img/structure/B3175011.png)

2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid

Overview

Description

2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid (EDOTacid) is a comonomer for polymers synthesized from 3,4-ethylenedioxythiophene (EDOT) or EDOT derivatives . It is designed to introduce controlled amounts of hydrophilicity into the resulting copolymers . It is a white or similar to white solid with a vanilla-like smell .

Molecular Structure Analysis

EDOTacid forms a crystalline solid at room temperature . The compound forms orthorhombic crystals with space group Pbca . The molecules are arranged into hydrogen-bonded dimers, with each member of the pair having opposite handedness .Physical And Chemical Properties Analysis

This compound is a white or similar to white solid . It is insoluble in water but soluble in organic solvents such as ethanol, methanol, and dichloromethane . It is stable at room temperature .Scientific Research Applications

Polymer Synthesis and Characterization

2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid (EDOTacid) is used as a comonomer in the synthesis of polymers derived from 3,4-ethylenedioxythiophene (EDOT). These polymers are designed to incorporate controlled amounts of hydrophilicity into the copolymers. EDOTacid is characterized by its crystalline solid state at room temperature. Studies focus on its solid-state packing and physical properties using techniques like X-ray diffraction, electron microscopy, and thermogravimetric analysis (Subramanian et al., 2019).

Anticonvulsant Activity

EDOTacid derivatives have been explored for potential anticonvulsant applications. A series of compounds derived from EDOTacid showed promising results in seizure protection models, with some derivatives exhibiting significant effectiveness against induced seizures (Kulandasamy et al., 2010).

Electrochemical Applications

The electrochemical synthesis of copolymers using EDOTacid has been studied. These copolymers, created in non-aqueous solutions, are characterized for their electroactivity and conductivity, revealing important insights into their potential applications in electronics (Al‐Jahdali et al., 2013).

Enhanced Adhesion in Biomedical Devices

EDOTacid significantly improves the adhesion of poly(3,4-ethylenedioxythiophene) (PEDOT) thin films to inorganic solid electrodes. This enhancement is crucial for the long-term application of PEDOT in electronic biomedical devices. The chemisorption of the carboxylic groups of EDOTacid onto activated oxide substrates forms a strong bond, increasing the mechanical stability and electrical properties of the PEDOT coatings (Wei et al., 2015).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . When handling this compound, appropriate personal protective equipment should be worn, and it should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2,3-dihydrothieno[3,4-b][1,4]dioxine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S/c8-7(9)4-1-10-5-2-12-3-6(5)11-4/h2-4H,1H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHFWFCOAPQXBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CSC=C2O1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80731466 | |

| Record name | 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

955373-67-8 | |

| Record name | 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

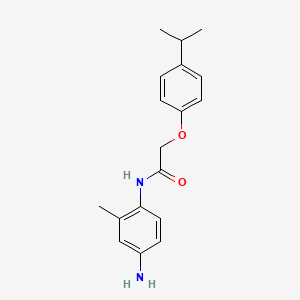

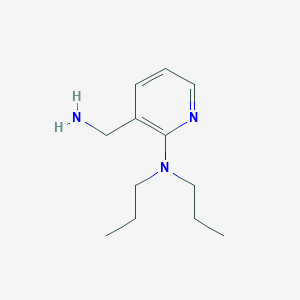

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.